molecular formula C17H13Cl3F3NO2 B4794952 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B4794952
M. Wt: 426.6 g/mol
InChI Key: RVAJUBYFJPAHKA-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide: is a synthetic organic compound with the molecular formula C17H13Cl3F3NO2. This compound is notable for its complex structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-(trifluoromethyl)aniline and 2,4-dichlorophenol.

    Formation of Intermediate: The first step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable acylating agent to form an intermediate amide.

    Coupling Reaction: This intermediate is then subjected to a coupling reaction with 2,4-dichlorophenol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Final Product Formation: The final step involves the formation of the butanamide linkage through a reaction with a butanoyl chloride derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the product.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers and materials for enhanced thermal and chemical stability.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.

    Drug Development: Investigated for its pharmacological properties and potential therapeutic applications.

Medicine

    Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.

    Cancer Research: Explored for its potential anti-cancer properties through inhibition of specific molecular targets.

Industry

    Agriculture: Used in the development of agrochemicals for pest control.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, leading to desired therapeutic effects.

    Cellular Effects: Inducing cellular responses such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
  • N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide

Uniqueness

  • Halogenation Pattern : The specific arrangement of chlorine and fluorine atoms in N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide imparts unique electronic and steric properties.
  • Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for targeted research and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3F3NO2/c18-11-4-6-15(13(20)9-11)26-7-1-2-16(25)24-14-8-10(17(21,22)23)3-5-12(14)19/h3-6,8-9H,1-2,7H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAJUBYFJPAHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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